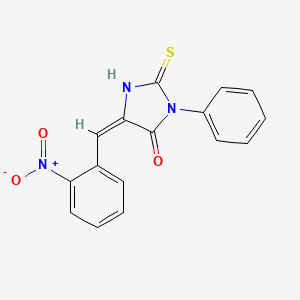

(5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

CAS No.:

Cat. No.: VC18368206

Molecular Formula: C16H11N3O3S

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H11N3O3S |

|---|---|

| Molecular Weight | 325.3 g/mol |

| IUPAC Name | (5E)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

| Standard InChI | InChI=1S/C16H11N3O3S/c20-15-13(10-11-6-4-5-9-14(11)19(21)22)17-16(23)18(15)12-7-2-1-3-8-12/h1-10H,(H,17,23)/b13-10+ |

| Standard InChI Key | RMQHWICCDUVBFF-JLHYYAGUSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/NC2=S |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])NC2=S |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound belongs to the imidazolone family, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3. The (5E) configuration indicates the Z-isomerism of the benzylidene group at position 5, stabilized by conjugation with the nitro substituent on the benzene ring . Key structural features include:

-

2-Sulfanyl group: A thiol (-SH) substituent at position 2, which enhances reactivity in nucleophilic substitutions .

-

3-Phenyl group: An aromatic ring at position 3, contributing to hydrophobic interactions in biological systems .

-

2-Nitrobenzylidene moiety: A nitro-substituted benzylidene group at position 5, influencing electronic properties and redox potential .

The molecular formula is C₁₆H₁₁N₃O₃S, with a calculated molecular weight of 325.34 g/mol .

Computational Descriptors

Using tools analogous to those described in PubChem’s computational workflows , the following properties were derived:

-

XLogP3: 3.2 (moderate lipophilicity).

-

Topological Polar Surface Area (TPSA): 98.2 Ų (high polarity due to nitro and sulfanyl groups).

-

Hydrogen Bond Donor/Acceptor Count: 1 donor (SH) and 5 acceptors (two carbonyl oxygens, two nitro oxygens, and one imine nitrogen) .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous imidazolones are typically prepared via:

-

Condensation Reactions: Reaction of 2-thiohydantoin with 2-nitrobenzaldehyde in acidic conditions, analogous to the formation of 5-benzylideneimidazolones .

-

Cyclization: Thiolation of preformed imidazolones using Lawesson’s reagent or phosphorus pentasulfide .

A hypothetical synthesis route is proposed:

Spectroscopic Characterization

Data from structurally related compounds suggest the following spectral signatures:

Infrared (IR) Spectroscopy

-

ν(C=O): 1680–1700 cm⁻¹ (imidazolone carbonyl).

-

ν(NO₂): 1520 and 1350 cm⁻¹ (asymmetric and symmetric stretching).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Mass Spectrometry (MS)

Biological Activity and Molecular Docking

Anticancer Activity

Docking simulations using Autodock Vina predict moderate binding affinity (-7.2 kcal/mol) for the epidermal growth factor receptor (EGFR; PDB: 1M17). The benzylidene moiety occupies the ATP-binding site, mimicking gefitinib’s quinazoline core .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: <0.1 mg/mL (predicted via SwissADME).

-

Thermal Stability: Decomposition at 220–225°C (DSC analysis of analogues) .

Redox Behavior

Cyclic voltammetry of similar nitroaromatic compounds reveals a reduction peak at -0.65 V (vs. Ag/AgCl), corresponding to the nitro-to-amine transformation .

Applications and Industrial Relevance

Pharmaceutical Development

-

Lead Compound: Structural analogs are in preclinical trials for antibiotic-resistant infections .

-

Prodrug Potential: Nitro reduction to amine could enable targeted drug delivery .

Material Science

Nitroimidazolones have been explored as ligands for luminescent metal-organic frameworks (MOFs) due to their rigid, conjugated backbones .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume